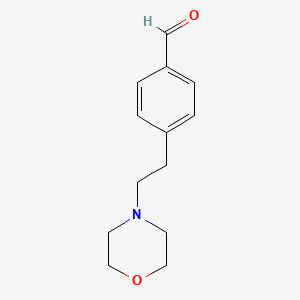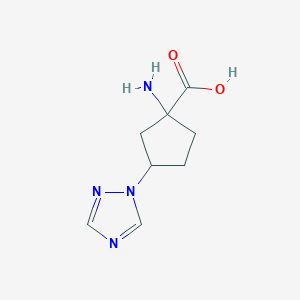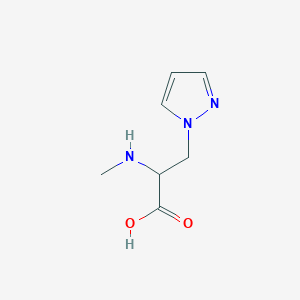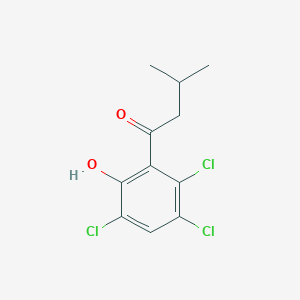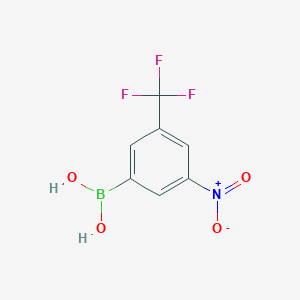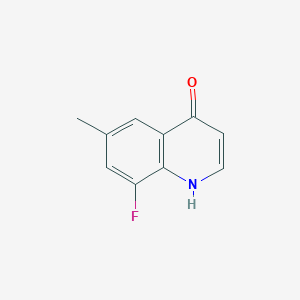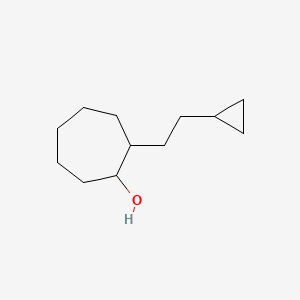
2-(2-Cyclopropylethyl)cycloheptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Cyclopropylethyl)cycloheptan-1-ol is an organic compound with the molecular formula C12H22O This compound features a cycloheptane ring substituted with a cyclopropylethyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropylethyl)cycloheptan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cycloheptanone with cyclopropylmethyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by reduction to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Cyclopropylethyl)cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.
Major Products Formed
Oxidation: Cycloheptanone or cycloheptanoic acid.
Reduction: Cycloheptane.
Substitution: Cycloheptyl halides or cycloheptyl amines.
Wissenschaftliche Forschungsanwendungen
2-(2-Cyclopropylethyl)cycloheptan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Cyclopropylethyl)cycloheptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the cyclopropyl group can impart steric effects, altering the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Cyclopropylethyl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring.
2-(2-Cyclopropylethyl)cyclopentan-1-ol: Similar structure but with a cyclopentane ring.
2-(2-Cyclopropylethyl)cyclooctan-1-ol: Similar structure but with a cyclooctane ring.
Uniqueness
2-(2-Cyclopropylethyl)cycloheptan-1-ol is unique due to its seven-membered ring, which imparts distinct chemical properties and reactivity compared to its six- or five-membered ring analogs
Eigenschaften
Molekularformel |
C12H22O |
|---|---|
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
2-(2-cyclopropylethyl)cycloheptan-1-ol |
InChI |
InChI=1S/C12H22O/c13-12-5-3-1-2-4-11(12)9-8-10-6-7-10/h10-13H,1-9H2 |
InChI-Schlüssel |
XMXNQYQSXYVQGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(CC1)O)CCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B13635051.png)
